4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
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Overview
Description
4-Benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, also known as 4-Bz-N-Bzd-6-yl-piperazine-1-carboxamide, is a novel compound that has been studied for its potential applications in scientific research. The compound is a derivative of the piperazine class of compounds, which are known for their ability to form stable and rigid structures. 4-Bz-N-Bzd-6-yl-piperazine-1-carboxamide has been found to exhibit a variety of properties, including high solubility, low toxicity, and a wide range of biochemical and physiological effects.
Scientific Research Applications
Alzheimer’s Disease Therapeutics
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Further derivatization with different alkyl/aralkyl halides yields N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These compounds exhibit cholinesterase enzyme inhibition, making them potential agents for treating Alzheimer’s disease . Cholinesterase inhibitors are crucial for managing cognitive decline in Alzheimer’s patients.
Antibacterial Activity
The molecule demonstrates antibacterial properties. It significantly inhibits bacterial biofilm growth in Bacillus subtilis and Escherichia coli . The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety contributes to its activity . Researchers are exploring its potential as an antibacterial agent, especially against biofilm-forming bacteria.
Hemolytic Activity
While not a direct therapeutic application, understanding hemolytic activity is essential for assessing safety. Further studies are needed to evaluate its impact on red blood cells and potential toxicity .
Structural Properties
The compound’s structure includes the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety, which influences its properties. A significant downfield shift in carbon signals (C-7) due to the ortho effect of the sulfamoyl group on C-6 is observed . This structural insight informs its behavior in various environments.
Nonlinear Optical Properties
Exploring the nonlinear optical properties of this compound is an exciting avenue. Its structure may contribute to unique optical behavior, which could have applications in photonics and telecommunications .
Computational Studies
Density functional theory (DFT) calculations can provide insights into electronic properties, stability, and reactivity. Researchers can explore its electronic structure, vibrational modes, and potential energy surfaces using computational methods .
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .
Mode of Action
The compound interacts with bacterial biofilms, inhibiting their growth .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in biofilm formation . By inhibiting these pathways, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to antibiotics .
Pharmacokinetics
It’s known that similar sulfonamide-based drugs are well absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth . This makes the bacteria more susceptible to antibiotics, potentially improving the effectiveness of antibiotic treatments .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also influence the compound’s action .
properties
IUPAC Name |
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(14-17)26-13-12-25-18)23-10-8-22(9-11-23)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVRWJNICFAMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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